molecular formula C21H16 B14738465 2,3-Diphenyl-1H-indene CAS No. 5324-00-5

2,3-Diphenyl-1H-indene

Cat. No.: B14738465
CAS No.: 5324-00-5
M. Wt: 268.4 g/mol
InChI Key: PANZFQYXPMCHFD-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound this compound is characterized by the presence of two phenyl groups attached to the second and third carbon atoms of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1H-indene can be achieved through several methods. One common approach involves the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols. This method yields 2,3-dibromo-1H-indene derivatives, which can be further processed to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclization reactions are applicable. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2,3-Diphenyl-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-1H-indene is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs.

Properties

CAS No.

5324-00-5

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

2,3-diphenyl-1H-indene

InChI

InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

PANZFQYXPMCHFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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